molecular formula C17H14O5S2 B12673975 2,2'-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid CAS No. 84434-07-1

2,2'-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid

Cat. No.: B12673975
CAS No.: 84434-07-1
M. Wt: 362.4 g/mol
InChI Key: RYMGLXBJEKOMPQ-UHFFFAOYSA-N
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Description

2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid: is an organic compound with the molecular formula C17H14O5S2 and a molecular weight of 362.42 g/mol . This compound is characterized by the presence of a carbonyl group flanked by two phenylthio groups, each connected to an acetic acid moiety. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid typically involves the reaction of 4,4’-thiobisbenzoic acid with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the carbonylbis(4,1-phenylenethio) intermediate, which is then further reacted with acetic acid to yield the final product .

Industrial Production Methods: In an industrial setting, the production of 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Acyl chlorides, acyl bromides

Scientific Research Applications

Chemistry: 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the interactions of phenylthio groups with biological macromolecules. It serves as a model compound for investigating the effects of sulfur-containing groups on protein and enzyme function .

Medicine: Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development .

Industry: In industrial applications, 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid is used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid involves its interaction with molecular targets through its phenylthio and acetic acid groups. These functional groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, influencing their structure and function. The carbonyl group plays a crucial role in these interactions by acting as an electrophilic center, facilitating nucleophilic attack by biological molecules .

Comparison with Similar Compounds

  • 2,2’-(Carbonylbis(4,1-phenylenethio))bis(propionic) acid
  • 2,2’-(Carbonylbis(4,1-phenylenethio))bis(butyric) acid
  • 2,2’-(Carbonylbis(4,1-phenylenethio))bis(valeric) acid

Uniqueness: 2,2’-(Carbonylbis(4,1-phenylenethio))bis(acetic) acid is unique due to its specific combination of phenylthio and acetic acid groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs with longer alkyl chains, this compound exhibits different solubility, reactivity, and interaction profiles with biological targets .

Properties

CAS No.

84434-07-1

Molecular Formula

C17H14O5S2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[4-[4-(carboxymethylsulfanyl)benzoyl]phenyl]sulfanylacetic acid

InChI

InChI=1S/C17H14O5S2/c18-15(19)9-23-13-5-1-11(2-6-13)17(22)12-3-7-14(8-4-12)24-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)

InChI Key

RYMGLXBJEKOMPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)SCC(=O)O)SCC(=O)O

Origin of Product

United States

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